(3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride
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Overview
Description
(3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride is a chemical compound with the molecular formula C6H7BrCl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride typically involves the halogenation of pyridine derivatives followed by amination. One common method includes the bromination and chlorination of pyridine to obtain (3-Bromo-5-chloropyridin-2-YL) derivatives, which are then reacted with methanamine under controlled conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation and amination processes. These processes are optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or halogen atoms.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation can produce a pyridine N-oxide .
Scientific Research Applications
(3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
(3-Bromo-5-chloropyridin-2-YL)amine: Similar in structure but lacks the methanamine group.
(3-Bromo-5-chloropyridin-2-YL)methanol: Similar but contains a hydroxyl group instead of an amine group.
Uniqueness: (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride is unique due to its specific combination of bromine, chlorine, and methanamine groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and medicinal applications .
Properties
IUPAC Name |
(3-bromo-5-chloropyridin-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2.ClH/c7-5-1-4(8)3-10-6(5)2-9;/h1,3H,2,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCMZNYWAVOTOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)CN)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrCl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694184 |
Source
|
Record name | 1-(3-Bromo-5-chloropyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-43-5 |
Source
|
Record name | 1-(3-Bromo-5-chloropyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Aminomethyl)-3-bromo-5-chloropyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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